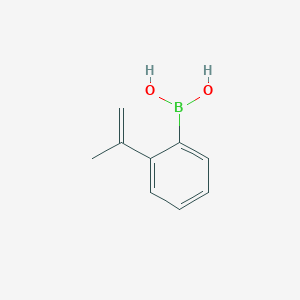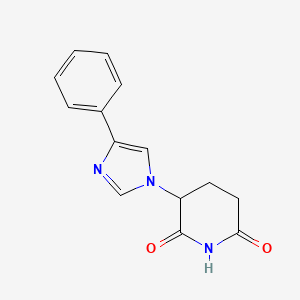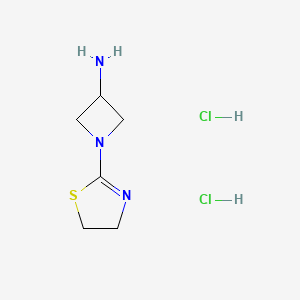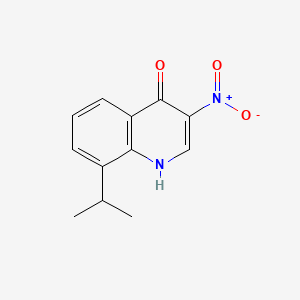![molecular formula C13H19NO4 B13481351 benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)
benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate is an organic compound with the molecular formula C13H19NO4. It consists of 19 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(2-hydroxyethoxy)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5CH2OCOCl+H2NCH2CH2OCH2CH2OH→C6H5CH2OCONHCH2CH2OCH2CH2OH+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a cross-linking reagent, forming covalent bonds with proteins or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biological processes.
類似化合物との比較
Similar Compounds
Benzyl carbamate: An organic compound with the formula C8H9NO2, used as a protected form of ammonia in the synthesis of primary amines.
Benzyl N-(3-hydroxypropyl)carbamate: A compound with similar structure but different functional groups, used in organic synthesis.
Uniqueness
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c15-8-10-17-9-4-7-14-13(16)18-11-12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11H2,(H,14,16) |
InChIキー |
VJJZQPXNNFDMPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)






![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)





